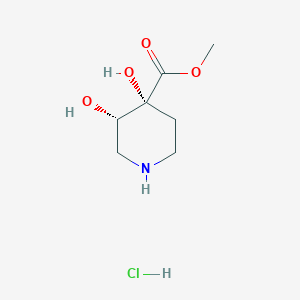
Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of structurally similar compounds. The first paper discusses the synthesis of a cephem derivative, which is a class of beta-lactam antibiotics, indicating the relevance of such synthetic methods in pharmaceutical chemistry . The second paper examines the effects of methylation on intermolecular interactions and lipophilicity in pyridazine derivatives, which can be related to the study of piperidine derivatives due to the presence of nitrogen in the ring structure and the potential for similar interactions .
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the first paper where a cephem derivative is synthesized through condensation, N-alkylation, and hydrolysis, achieving a high yield and purity . This suggests that a similar approach could be applied to the synthesis of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride," potentially involving the protection of functional groups, selective reactions, and purification steps to achieve the desired stereochemistry and high purity.
Molecular Structure Analysis
The molecular structure of compounds significantly influences their physical and chemical properties. The second paper provides insights into the tautomeric forms and specific intermolecular interactions in methylated pyridazine derivatives . These findings can be extrapolated to the piperidine derivative , suggesting that it may also exhibit tautomeric forms and specific hydrogen bonding patterns, which could affect its crystallization and overall stability.
Chemical Reactions Analysis
Chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The first paper's methodology indicates that careful control of reaction conditions is necessary to avoid undesirable byproducts . The second paper's discussion on the formation of CH⋯O hydrogen bonds in methylated derivatives implies that similar interactions could play a role in the reactivity of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The second paper correlates the increased lipophilicity of methylated derivatives with the formation of CH⋯O hydrogen bonds . This suggests that the lipophilicity of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" could also be influenced by its own specific intermolecular interactions, which could be important for its solubility, absorption, and distribution if used in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Characterization Techniques : The compound has been utilized in characterizing hydroxytrichloropicolinic acids. One study demonstrated its application in NMR analysis to solve structural problems in chlorinated compounds, highlighting the one-bond chlorine-isotope effect as an effective tool for identifying chlorinated carbons in 13C NMR spectra (Irvine, Cooper, & Thornburgh, 2008).
Synthesis of Stereoisomers : This compound has been involved in the synthesis of all stereoisomers of certain complex molecules, such as 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, which is the necic acid component of axillaridine. The synthesis process demonstrated the conversion of specific esters into γ-lactone acids through various chemical reactions (Matsumoto et al., 1992).
Pharmaceutical Applications : Although not directly focused on the compound , research on similar piperidine derivatives like Paroxetine hydrochloride, a selective serotonin reuptake inhibitor, can provide insights into the potential pharmaceutical applications of piperidine derivatives (Germann et al., 2013).
Molecular Structure Studies : Studies on compounds like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which share structural similarities, offer insights into the molecular structure, crystallography, and intermolecular interactions of piperidine derivatives (Dega-Szafran et al., 2006).
Chemical Synthesis and Improvement : The compound's derivatives have been synthesized for various applications, demonstrating its versatility in chemical synthesis processes. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride is one such instance, showcasing its role in creating specific chemical structures (Cheng Qing-fang, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(10)7(11)2-3-8-4-5(7)9;/h5,8-9,11H,2-4H2,1H3;1H/t5-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZDYZMPINHAV-VOLNJMMDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(CCNC[C@@H]1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)



![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)



![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

